![molecular formula C17H19NO4 B13514286 5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylicacid](/img/structure/B13514286.png)
5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid is a chemical compound with the molecular formula C16H17NO4. It is often used in organic synthesis and research due to its unique structural properties. The compound features a naphthalene ring, which is a fused pair of benzene rings, and a tert-butoxycarbonyl (Boc) protecting group attached to an amino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid typically involves the protection of an amino group using the tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The naphthalene-1-carboxylic acid moiety can be introduced through various coupling reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Substituted derivatives at the Boc-protected amino group.
Wissenschaftliche Forschungsanwendungen
5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and for the preparation of more complex molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: Potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action for 5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid largely depends on its use and the specific reactions it undergoes. The Boc group serves as a protecting group for the amino functionality, preventing unwanted reactions during synthesis. The naphthalene ring can participate in π-π interactions, which are important in molecular recognition processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-({[(Tert-butoxy)carbonyl]amino}({[(Tert-butoxy)carbonyl]imino})methyl)amino]pentanoic acid
- 5-{(Tert-butoxy)carbonylamino}pentanoic acid
Uniqueness
5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid is unique due to the presence of the naphthalene ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring aromatic systems and in the synthesis of complex organic molecules.
Eigenschaften
Molekularformel |
C17H19NO4 |
|---|---|
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-10-11-6-4-8-13-12(11)7-5-9-14(13)15(19)20/h4-9H,10H2,1-3H3,(H,18,21)(H,19,20) |
InChI-Schlüssel |
OTSALHAWKUFEJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=C2C=CC=C(C2=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-[(2,6-dimethylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B13514204.png)
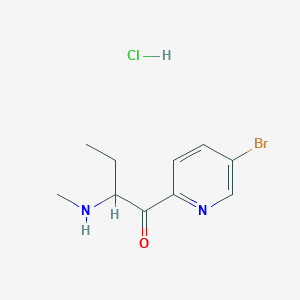

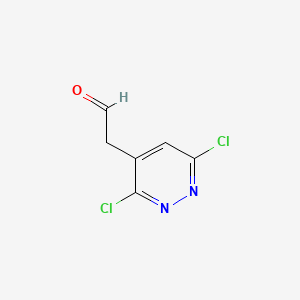
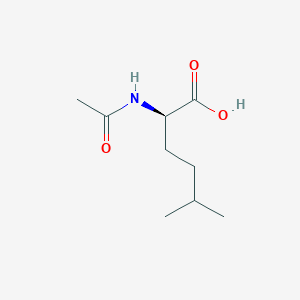
![Tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride](/img/structure/B13514246.png)
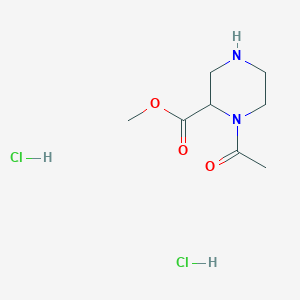
![Pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B13514252.png)
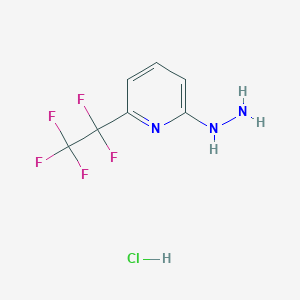
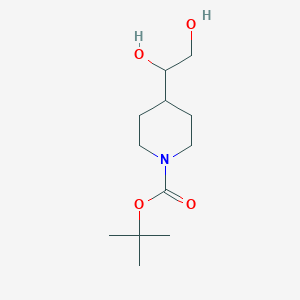
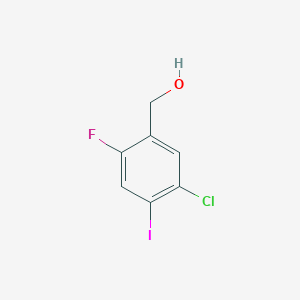
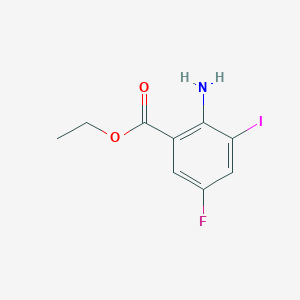
![3-Oxo-2-(pyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13514294.png)

